N-(2-Bromo-5-fluorophenyl)acetamide

Antileishmanial Fluorinated Rhodacyanine Neglected Tropical Disease

Procure N-(2-Bromo-5-fluorophenyl)acetamide to leverage its orthogonal reactivity for cross-coupling and its role as a pre-protected aniline handle. The precisely positioned ortho-bromo and meta-fluoro substitutents enable validated synthetic routes for kinase inhibitors and antileishmanial agents (IC50 40–85 nM).

Molecular Formula C8H7BrFNO
Molecular Weight 232.05 g/mol
CAS No. 1009-06-9
Cat. No. B1442094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Bromo-5-fluorophenyl)acetamide
CAS1009-06-9
Molecular FormulaC8H7BrFNO
Molecular Weight232.05 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=CC(=C1)F)Br
InChIInChI=1S/C8H7BrFNO/c1-5(12)11-8-4-6(10)2-3-7(8)9/h2-4H,1H3,(H,11,12)
InChIKeyZONOJQNMZGORON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Bromo-5-fluorophenyl)acetamide (CAS 1009-06-9) Chemical Profile and Procurement-Relevant Characteristics


N-(2-Bromo-5-fluorophenyl)acetamide (CAS 1009-06-9) is a halogenated aromatic acetamide with molecular formula C₈H₇BrFNO and molecular weight 232.05 g/mol . The compound features a 2-bromo-5-fluorophenyl substitution pattern on the acetanilide scaffold, with predicted density of 1.623±0.06 g/cm³, boiling point of 330.0±32.0 °C (predicted), and calculated LogP of approximately 2.62 [1][2]. Its ortho-bromo substitution provides a versatile handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann), while the meta-fluoro substituent modulates electronic properties and metabolic stability in downstream pharmacophores .

Why N-(2-Bromo-5-fluorophenyl)acetamide Cannot Be Replaced by Generic Acetanilides or Alternative Halogenated Anilines


Substituting N-(2-bromo-5-fluorophenyl)acetamide with simpler acetanilides (e.g., 4'-bromoacetanilide) or the free amine precursor 2-bromo-5-fluoroaniline introduces distinct liabilities [1]. The free aniline (CAS 1003-99-2) lacks the acetyl protecting group, resulting in higher nucleophilicity that complicates downstream reactions requiring orthogonal protection strategies [2]. Among acetamide derivatives, the specific 2-bromo-5-fluoro substitution pattern creates a unique orthogonal reactivity profile: the ortho-bromo enables Pd-catalyzed cross-couplings, while the meta-fluoro exerts electron-withdrawing effects that modulate the reactivity of the aromatic ring and influence the pharmacokinetic properties of final compounds . Interchanging with regioisomers (e.g., 3-bromo-4-fluoro or 4-bromo-2-fluoro substitution) or mono-halogenated analogs fundamentally alters both the electronic landscape and steric environment, which can derail established synthetic routes or compromise the biological activity of target molecules derived from this building block.

N-(2-Bromo-5-fluorophenyl)acetamide (CAS 1009-06-9) Quantitative Differentiation Evidence Guide


Application-Specific Differentiation: Antileishmanial Drug Discovery Intermediate

N-(2-Bromo-5-fluorophenyl)acetamide is explicitly cited as a reagent in the synthesis of fluorinated rhodacyanine analogues with antileishmanial properties . This application is documented in primary literature (Lasing, T., et al., Bioorg. Med. Chem., 2020) [1]. The resulting fluorinated rhodacyanine analogues exhibited IC50 values of 40–85 nM against Leishmania promastigote and axenic amastigote stages, surpassing both amphotericin B and miltefosine in potency [2].

Antileishmanial Fluorinated Rhodacyanine Neglected Tropical Disease Drug Discovery Intermediate

Chemical Handling Differentiation: Acetyl-Protected Amine Versus Free Aniline

N-(2-Bromo-5-fluorophenyl)acetamide (MW 232.05) differs fundamentally from its precursor 2-bromo-5-fluoroaniline (MW 190.015, CAS 1003-99-2) [1]. The acetyl group transforms the free primary amine into a protected amide, reducing nucleophilicity and eliminating the need for separate amine protection steps in multi-step syntheses .

Organic Synthesis Protecting Group Strategy Reaction Orthogonality Cross-Coupling

Physicochemical Differentiation: Predicted LogP and Density Comparison with 2-Bromo-5-fluoroaniline

The acetamide derivative exhibits significantly higher predicted lipophilicity (LogP ≈ 2.62) compared to the free aniline precursor 2-bromo-5-fluoroaniline (LogP ≈ 1.58) [1]. This difference impacts both handling (solid vs. potential liquid/crystalline properties) and downstream ADME predictions [2].

Lipophilicity ADME Prediction Compound Handling Physicochemical Properties

Procurement-Quality Differentiation: ≥98% Purity Specification and Pricing Transparency

N-(2-Bromo-5-fluorophenyl)acetamide is commercially available with documented purity specification of ≥98% from multiple suppliers . Transparent pricing is available: 25g at ~US$51, 100g at ~US$169 from ChemScene ; alternative packaging from CymitQuimica offers 5g at €51, 25g at €105, and 100g at €192 .

Chemical Procurement Quality Control Purity Specification Cost-Benefit Analysis

N-(2-Bromo-5-fluorophenyl)acetamide (CAS 1009-06-9) Recommended Research and Industrial Application Scenarios


Scenario 1: Antileishmanial Drug Discovery — Fluorinated Rhodacyanine Analogue Synthesis

Researchers synthesizing fluorinated rhodacyanine analogues for antileishmanial drug discovery should procure N-(2-Bromo-5-fluorophenyl)acetamide as the required building block . The compound serves as a reagent in the published synthetic route (Lasing, T., et al., Bioorg. Med. Chem., 2020) that yielded analogues with IC50 values of 40–85 nM against Leishmania martiniquensis and L. orientalis [1]. Substitution with generic acetanilides or alternative halogenated anilines will produce different core structures that are not validated in the published SAR studies.

Scenario 2: Multi-Step Organic Synthesis Requiring Pre-Protected Aniline Building Block

For synthetic sequences requiring an aniline moiety with orthogonal protection, N-(2-Bromo-5-fluorophenyl)acetamide provides the amine pre-protected as an acetamide . This eliminates the need for separate acetylation steps and avoids potential side reactions associated with free 2-bromo-5-fluoroaniline (CAS 1003-99-2) [1]. The acetyl group can be selectively removed via acidic or basic hydrolysis if the free amine is required at a later stage.

Scenario 3: Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Ullmann) Scaffold Elaboration

The ortho-bromo substituent serves as an effective leaving group for palladium-catalyzed cross-coupling reactions, enabling elaboration of the aromatic core . The meta-fluoro substituent exerts electron-withdrawing effects that modulate coupling efficiency and influence the electronic properties of the resulting biaryl or amine-coupled products [1]. This specific 2-bromo-5-fluoro substitution pattern provides a balance of reactivity and electronic modulation not available from mono-substituted or differently substituted analogs.

Scenario 4: Kinase Inhibitor Fragment Library and Molecular Library Construction

The compound is utilized as a versatile building block in developing potential kinase inhibitors and constructing molecular libraries in drug discovery programs . Its structural features—halogenated aromatic core with an acetamide handle—make it suitable for fragment-based screening and hit-to-lead optimization campaigns where scaffold diversity is required [1].

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